- Complementary Site-Selective Halogenation of Nitrogen-Containing (Hetero)Aromatics with Superacids, Chemistry - A European Journal, 2020, 26(46), 10411-10416

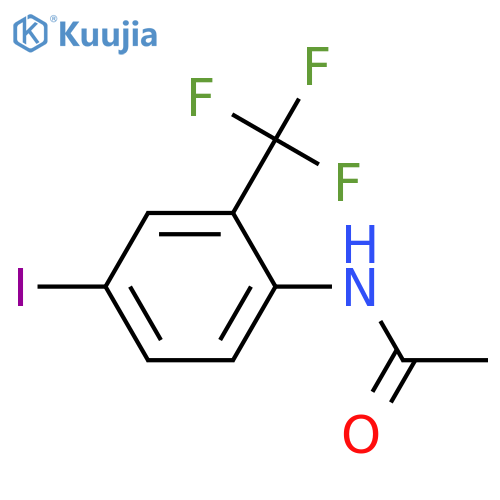

Cas no 97760-98-0 (4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE)

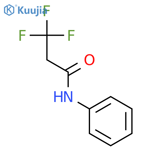

97760-98-0 structure

Nombre del producto:4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE

Número CAS:97760-98-0

MF:C9H7F3INO

Megavatios:329.057665109634

MDL:MFCD00052845

CID:828866

PubChem ID:2769342

4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Propiedades químicas y físicas

Nombre e identificación

-

- 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE

- N-(4-iodo-2-(trifluoromethyl)phenyl)acetamide

- N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide

- N-[4-Iodo-2-(trifluoromethyl)phenyl]acetamide (ACI)

- Maybridge1_000057

- DLROSNQUSLJYBU-UHFFFAOYSA-N

- DTXSID10377679

- AKOS015853823

- D87513

- MixCom1_000101

- 4-IODO-2-(TRIFLUOROMETHYL)ACETANILIDE

- PS-7022

- 97760-98-0

- SCHEMBL1433160

- CS-0212547

- MFCD00052845

- 4''-Iodo-2''-(trifluoromethyl)acetanilide

-

- MDL: MFCD00052845

- Renchi: 1S/C9H7F3INO/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11)12/h2-4H,1H3,(H,14,15)

- Clave inchi: DLROSNQUSLJYBU-UHFFFAOYSA-N

- Sonrisas: O=C(C)NC1C(C(F)(F)F)=CC(I)=CC=1

Atributos calculados

- Calidad precisa: 328.95200

- Masa isotópica única: 328.952

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 3

- Complejidad: 244

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Superficie del Polo topológico: 29.1A^2

- Recuento de constructos de variantes mutuas: 3

- Xlogp3: nothing

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.847

- Punto de fusión: 134 °C

- Punto de ebullición: 355.4°C at 760 mmHg

- Punto de inflamación: 168.7°C

- índice de refracción: 1.569

- PSA: 29.10000

- Logp: 3.34140

- Disolución: Not determined

4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Información de Seguridad

4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Datos Aduaneros

- Código HS:2924299090

- Datos Aduaneros:

China Customs Code:

2924299090Overview:

2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 006673-5g |

4'-Iodo-2'-(trifluoromethyl)acetanilide |

97760-98-0 | 97% | 5g |

£96.00 | 2022-02-28 | |

| TRC | I724818-100mg |

4'-Iodo-2'-(trifluoromethyl)acetanilide |

97760-98-0 | 100mg |

$ 65.00 | 2022-06-04 | ||

| Apollo Scientific | PC4944D-5g |

4'-Iodo-2'-(trifluoromethyl)acetanilide |

97760-98-0 | 5g |

£112.00 | 2025-02-21 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-262261A-5 g |

4'-Iodo-2'-(trifluoromethyl)acetanilide, |

97760-98-0 | 5g |

¥1,662.00 | 2023-07-11 | ||

| Fluorochem | 006673-1g |

4'-Iodo-2'-(trifluoromethyl)acetanilide |

97760-98-0 | 97% | 1g |

£23.00 | 2022-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001065-1g |

4'-Iodo-2'-(trifluoromethyl)acetanilide |

97760-98-0 | 97% | 1g |

779CNY | 2021-05-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-262261A-5g |

4'-Iodo-2'-(trifluoromethyl)acetanilide, |

97760-98-0 | 5g |

¥1662.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-262261-1 g |

4'-Iodo-2'-(trifluoromethyl)acetanilide, |

97760-98-0 | 1g |

¥406.00 | 2023-07-11 | ||

| abcr | AB104829-5g |

4-Iodo-2-(trifluoromethyl)acetanilide, 97%; . |

97760-98-0 | 97% | 5g |

€119.00 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283217-5g |

4'-Iodo-2'-(trifluoromethyl)acetanilide |

97760-98-0 | 96% | 5g |

¥1587.00 | 2024-04-23 |

4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Hydrofluoric acid , Sodium iodide , Antimony pentafluoride ; 7 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Solvents: Toluene ; 8 h, reflux

1.1 Solvents: Toluene ; 6 h, reflux

1.1 Solvents: Toluene ; 6 h, reflux

Referencia

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideSynthesis of further amino-halogen-substituted phenyl aminoethanolsSynthesis of tradinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Pivalic acid , Cupric acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 24 h

Referencia

- Palladium-Catalyzed Trifluoromethylation of Aromatic C-H Bond Directed by an Acetamino Group, Organic Letters, 2013, 15(1), 10-13

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 30 °C → 50 °C; 50 °C → 40 °C

1.2 < 60 °C; 2 h, 50 - 60 °C

2.1 Solvents: Toluene ; 6 h, reflux

1.1 Reagents: Calcium carbonate , Iodine Solvents: Ethanol , Water ; 12 h, 45 - 50 °C; 50 °C → rt

2.1 Solvents: Toluene ; 8 h, reflux

1.1 Reagents: Iodine

2.1 -

1.2 < 60 °C; 2 h, 50 - 60 °C

2.1 Solvents: Toluene ; 6 h, reflux

1.1 Reagents: Calcium carbonate , Iodine Solvents: Ethanol , Water ; 12 h, 45 - 50 °C; 50 °C → rt

2.1 Solvents: Toluene ; 8 h, reflux

1.1 Reagents: Iodine

2.1 -

Referencia

- Synthesis of tradinterol hydrochlorideSynthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideSynthesis of further amino-halogen-substituted phenyl aminoethanols, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 282-285

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane , Water ; 0 °C; 1 h, 0 °C; 0 °C → 15 °C; 4 - 5 d, 15 °C

1.1 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane , Water ; 5 d, 5 - 15 °C

1.1 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane , Water ; 5 d, 5 - 15 °C

Referencia

- Copper-Free Direct C-H Trifluoromethylation of Acetanilides with Sodium TrifluoromethanesulfinateMethod for preparing 2-trifluoromethyl-4-substituted aniline compound from sodium trifluoromethanesulfinate and 4-substituted aniline, Journal of Organic Chemistry, 2014, 79(19), 8984-8989

4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Raw materials

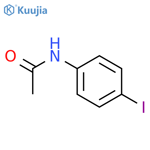

- N-(4-Iodophenyl)acetamide

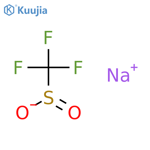

- Sodium Triflinate

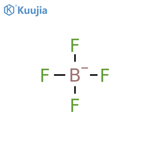

- Borate(1-),tetrafluoro-

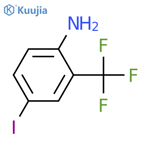

- 4-Iodo-2-trifluoromethylaniline

- 2-(trifluoromethyl)acetanilide

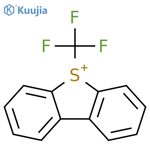

- Dibenzothiophenium, 5-(trifluoromethyl)-

4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Preparation Products

4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Literatura relevante

-

2. Book reviews

-

4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

97760-98-0 (4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE) Productos relacionados

- 44902-01-4(Ra2-aminoheptanoicacid)

- 1805580-01-1(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol)

- 2138568-79-1(4,4-Dimethyl-3-(2-methylazepan-1-yl)cyclohexan-1-ol)

- 498-02-2(Apocynin)

- 865175-33-3(N-(2Z)-6-fluoro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide)

- 7086-79-5(3-Isopropenyl-6-oxoheptanal)

- 1513243-76-9(2-(3-amino-1-hydroxypropyl)-6-chlorophenol)

- 1804052-07-0(2-Fluoro-3-methyl-5-nitromandelic acid)

- 2088945-26-8(tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate)

- 1880870-92-7(1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine)

Proveedores recomendados

Taizhou Jiayin Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Enjia Trading Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

PRIBOLAB PTE.LTD

Miembros de la medalla de oro

Proveedor de China

Reactivos

Jiangsu Xinsu New Materials Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jinan Hanyu Chemical Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote